2-[(3-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
“2-[(3-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide” is a complex organic compound that contains a thiazole ring and a sulfonamide group . Thiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Sulfonamides are a class of organic compounds sharing a common functional group characterized by a sulfur atom covalently bonded to an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring and a sulfonamide group. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the thiazole ring and the sulfonamide group. The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Scientific Research Applications
Synthesis and Characterization
- Compounds similar to the specified acetamide derivative have been synthesized and characterized, revealing their potential for pharmacological applications. For instance, a series of N-substituted derivatives of acetamide were designed, synthesized, and evaluated for their antibacterial and anti-enzymatic potential, supported by hemolytic activity studies (Nafeesa et al., 2017). These studies provide a foundation for understanding the structural characteristics and potential biological activities of such compounds.
Antibacterial and Thrombolytic Activities
- Novel series of related compounds have been synthesized and screened for antibacterial, hemolytic, and thrombolytic activities. Some derivatives exhibited very low toxicity and good thrombolytic activity, suggesting potential for the treatment of cardiovascular diseases (Aziz-Ur-Rehman et al., 2020). This indicates the potential of acetamide derivatives in developing new therapeutic agents.
Enzyme Inhibition
- Synthesis of 5-substituted derivatives of acetamide demonstrated activity against enzymes such as acetylcholinesterase (AChE), indicating potential use in addressing diseases associated with enzyme dysfunction (Rehman et al., 2013). This underscores the potential therapeutic applications of acetamide derivatives in neurodegenerative diseases.
Antiviral and Antimicrobial Properties
- Research on the antiviral and antimicrobial properties of thiazole and acetamide derivatives has been conducted, showing some compounds possess activity against various bacterial and viral strains. This suggests a promising avenue for the development of new antimicrobial and antiviral agents, which could include derivatives of the specified compound (Chen et al., 2010).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2OS2/c18-10-2-1-3-12(6-10)24-9-16(23)22-17-21-15(8-25-17)13-5-4-11(19)7-14(13)20/h1-8H,9H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQOFJFUISPKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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